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molecular formula C17H13ClN4O B3051087 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol CAS No. 30896-65-2

8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol

Cat. No. B3051087
M. Wt: 324.8 g/mol
InChI Key: WHYAIKHHRCPZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970664

Procedure details

A mixture of 13.5 g. of 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine 4-oxide, 200 ml. of ethanol, 9 ml. of triethylorthoacetate and 0.5 g. of p-toluenesulfonic acid was refluxed for 20 minutes. The ethanol was removed under reduced pressure. The residue was partitioned between methylene chloride and aqueous sodium carbonate solution. The methylene chloride layer was dried and evaporated. The remaining crystals were recrystallized from ethyl acetate to yield 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine 5-oxide with a melting point of 280°-282°.
Name
7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine 4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([NH:12][NH2:13])[CH2:9][N+:8]([O-:14])=[C:7]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:6]=2[CH:21]=1.[CH2:22](C(CC)(CC)C([O-])([O-])[O-])[CH3:23].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:22]([CH3:23])=[N:13][N:12]=[C:10]3[CH2:9][N+:8]([O-:14])=[C:7]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:6]=2[CH:21]=1

Inputs

Step One
Name
7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine 4-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=[N+](CC(=N2)NN)[O-])C2=CC=CC=C2)C1
Step Two
Name
triethylorthoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 13.5 g
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining crystals were recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=[N+](CC=3N2C(=NN3)C)[O-])C3=CC=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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